2-((2-Methylthiazol-5-yl)methoxy)acetic acid
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Overview
Description
2-((2-Methylthiazol-5-yl)methoxy)acetic acid is an organic compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Methylthiazol-5-yl)methoxy)acetic acid typically involves the reaction of 2-methylthiazole with chloroacetic acid in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the thiazole nitrogen attacks the carbon of the chloroacetic acid, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and other advanced techniques may be explored to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-((2-Methylthiazol-5-yl)methoxy)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidines.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-5 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents like bromine or chlorine can be used under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Halogenated thiazole derivatives.
Scientific Research Applications
2-((2-Methylthiazol-5-yl)methoxy)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-((2-Methylthiazol-5-yl)methoxy)acetic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The thiazole ring is known to participate in various biochemical pathways, potentially leading to the modulation of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-((2-Methylthiazol-4-yl)methoxy)acetic acid
- 2-((2-Methylthiazol-5-yl)methoxy)propionic acid
- 2-((2-Methylthiazol-5-yl)methoxy)butyric acid
Uniqueness
2-((2-Methylthiazol-5-yl)methoxy)acetic acid is unique due to its specific substitution pattern on the thiazole ring, which can influence its reactivity and biological activity. The presence of the methoxyacetic acid moiety also contributes to its distinct properties compared to other thiazole derivatives.
Properties
Molecular Formula |
C7H9NO3S |
---|---|
Molecular Weight |
187.22 g/mol |
IUPAC Name |
2-[(2-methyl-1,3-thiazol-5-yl)methoxy]acetic acid |
InChI |
InChI=1S/C7H9NO3S/c1-5-8-2-6(12-5)3-11-4-7(9)10/h2H,3-4H2,1H3,(H,9,10) |
InChI Key |
RLRFYNVRKYCMBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(S1)COCC(=O)O |
Origin of Product |
United States |
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